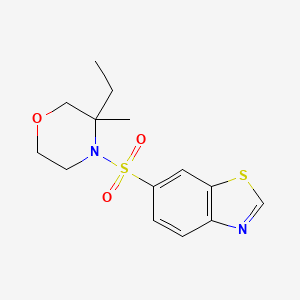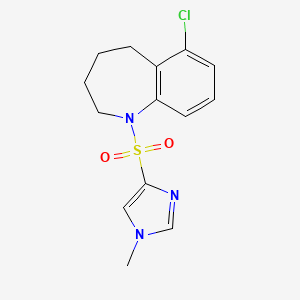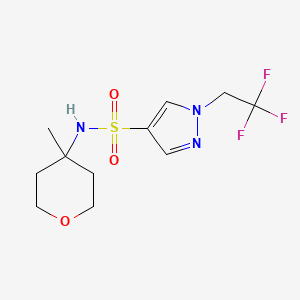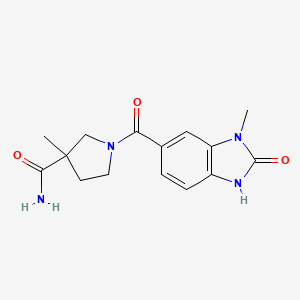
4-(1,3-Benzothiazol-6-ylsulfonyl)-3-ethyl-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-6-ylsulfonyl)-3-ethyl-3-methylmorpholine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bz-423 and is a member of the benzothiazole family of compounds.
Mécanisme D'action
Bz-423 works by targeting the mitochondrial permeability transition pore (mPTP), which is a channel in the mitochondria that regulates cell death. Bz-423 binds to the mPTP and stabilizes it, preventing it from opening and triggering cell death. This mechanism of action has been shown to be effective in preventing cell death in various disease models.
Biochemical and Physiological Effects:
Bz-423 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Bz-423 has also been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, Bz-423 has been shown to reduce bacterial growth by disrupting the bacterial membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bz-423 in lab experiments is its specificity for the mPTP. This allows researchers to target this specific channel and investigate its role in various disease models. However, Bz-423 has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for the research of Bz-423. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Bz-423 has also been investigated as a potential treatment for sepsis, a life-threatening condition caused by a bacterial infection. Additionally, researchers are exploring ways to improve the stability and solubility of Bz-423 to increase its efficacy in experiments.
In conclusion, Bz-423 is a compound that has shown great potential in scientific research for its anti-inflammatory, anti-tumor, and anti-microbial properties. Its specificity for the mPTP makes it a valuable tool for investigating the role of this channel in various disease models. While there are limitations to its use in lab experiments, the future directions for research are promising and may lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of Bz-423 involves the reaction of 6-chlorobenzothiazole with morpholine, followed by the addition of ethylmagnesium bromide and methylmagnesium bromide. The resulting product is then treated with sulfur dioxide to form Bz-423. This synthesis method has been optimized and improved to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Bz-423 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Bz-423 has also been investigated as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-6-ylsulfonyl)-3-ethyl-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-3-14(2)9-19-7-6-16(14)21(17,18)11-4-5-12-13(8-11)20-10-15-12/h4-5,8,10H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSUTWPXDHMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)


![4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7359614.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)


![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)